3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c1-11-7-12(2)9-14(8-11)16(22)21-10-13-3-5-15(6-4-13)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEKZZAZZYDKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of the amine on the protonated carboxylic acid, followed by dehydration to form the amide bond. A study by Al-Majid et al. demonstrated that solvent-free conditions at 140°C for 24 hours enabled the synthesis of structurally analogous N-(3,5-bis(trifluoromethyl)benzyl)stearamide in 41% yield. Applying these conditions to 3,5-dimethylbenzoic acid and 4-(trifluoromethyl)benzylamine would likely require similar thermal activation. Key considerations include:
- Temperature : Prolonged heating (≥24 hours) at 140°C ensures sufficient reactivity despite steric hindrance from the 3,5-dimethyl groups.
- Water Removal : Physical removal of water (e.g., using a cotton-wrapped spatula) shifts the equilibrium toward amide formation.
- Yield Limitations : Moderate yields (~40–50%) are typical due to competing side reactions and incomplete conversion.
Practical Considerations
While this method eliminates the need for coupling reagents or specialized catalysts, its industrial applicability is limited by long reaction times and energy-intensive heating. Purification via flash chromatography (e.g., dichloromethane/methanol gradients) is necessary to isolate the product from unreacted starting materials.
Acid Chloride-Mediated Amide Formation
The acid chloride route remains a cornerstone of amide synthesis, offering higher yields and milder conditions compared to direct amidation.
Synthesis of 3,5-Dimethylbenzoyl Chloride
3,5-Dimethylbenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux to generate the corresponding acid chloride. For example:
$$
\text{3,5-Dimethylbenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3,5-Dimethylbenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
The reaction typically completes within 2–4 hours, with excess SOCl₂ removed by distillation.
Coupling with 4-(Trifluoromethyl)benzylamine
The acid chloride is reacted with 4-(trifluoromethyl)benzylamine in the presence of a base such as triethylamine (TEA) to neutralize HCl:
$$
\text{3,5-Dimethylbenzoyl chloride} + \text{4-(Trifluoromethyl)benzylamine} \xrightarrow{\text{TEA, CH}2\text{Cl}2} \text{Target amide} + \text{HCl}
$$
A study by Kun et al. reported yields exceeding 80% for analogous N-benzyl-3,5-dimethylbenzamide derivatives using this method. Key advantages include:
- Shorter Reaction Time : Completion within 2 hours at 0°C to room temperature.
- High Purity : Crystallization from ethanol affords products with >95% purity.
Coupling Reagent-Assisted Synthesis
Modern coupling reagents such as COMU and TPTU enhance efficiency in amide bond formation, particularly for sterically hindered substrates.
COMU-Collidine System
COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)] methanaminium hexafluorophosphate) activates the carboxylic acid via formation of an active ester intermediate. In a comparative study, COMU-collidine achieved 75–90% yields for primary amine couplings, outperforming traditional carbodiimide reagents. For this compound:
TPTU-NMI System
TPTU (O-(1,2-dihydro-2-oxo-1-pyridyl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) with N-methylimidazole (NMI) as a base offers comparable efficiency. This system is particularly effective in aqueous-organic biphasic conditions, simplifying workup.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Reaction Time | Scalability |
|---|---|---|---|---|
| Direct Amidation | 140°C, solvent-free, 24 h | 40–50% | 24 h | Limited by energy input |
| Acid Chloride-Mediated | 0°C to rt, CH₂Cl₂, 2 h | 80–85% | 2–4 h | High |
| COMU-Collidine | rt, DMF, 12 h | 75–90% | 12 h | Moderate |
Key Findings :
- The acid chloride method balances yield and practicality for large-scale synthesis.
- COMU-collidine provides superior yields for research-scale applications but requires costly reagents.
- Direct amidation is less favorable due to energy demands and moderate yields.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For example, derivatives of 4-(trifluoromethyl)benzohydrazide have shown moderate inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential use as antimicrobial agents . These findings imply that 3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide may also possess similar properties due to its structural characteristics.
Anticancer Activity
Several studies have reported the anticancer potential of related compounds. For instance, novel sulfonamide derivatives containing trifluoromethyl groups have demonstrated cytotoxic effects against various cancer cell lines . The incorporation of trifluoromethyl groups in the structure often enhances the lipophilicity and biological activity of the compounds, making them promising candidates for further development in cancer therapy.
Enzyme Inhibition
The ability of this compound to inhibit specific enzymes could position it as a therapeutic agent for conditions like Alzheimer's disease. Compounds with similar structures have been identified as inhibitors of cholinesterases , which are critical in managing symptoms associated with neurodegenerative diseases.
Potential for Drug Development
Given its structural similarity to known pharmacological agents, there is potential for this compound to be developed into new drugs targeting bacterial infections or cancer treatment. The presence of the trifluoromethyl group is particularly noteworthy as it often correlates with increased potency and selectivity in drug action .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylbenzoic acid: A precursor in the synthesis of the target compound.
4-(trifluoromethyl)benzylamine: Another precursor used in the synthesis.
N-benzylbenzenecarboxamide: A structurally similar compound without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs without the trifluoromethyl group .
Biological Activity
3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide is an organic compound with the molecular formula C17H16F3NO and a molar mass of 307.31 g/mol. This compound is notable for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological investigation.
The compound exhibits several relevant physico-chemical properties that influence its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C17H16F3NO |
| Molar Mass | 307.31 g/mol |
| Log P (octanol-water) | 3.25 (estimated) |
| Solubility in water | Low solubility |
The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets .
The mechanism of action of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in inflammatory pathways.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- The compound demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through various assays:
- Inhibition of Pro-inflammatory Cytokines : Studies reveal that treatment with this compound significantly reduces the levels of TNF-α and IL-6 in cultured macrophages.
- Animal Models : In vivo experiments using models of acute inflammation (e.g., carrageenan-induced paw edema) showed a marked reduction in swelling compared to control groups .
Case Studies
- Study on Antimicrobial Efficacy :
-
Anti-inflammatory Research :
- Another research article explored the anti-inflammatory potential of this compound in a mouse model of arthritis. Results indicated a significant decrease in joint inflammation and pain behavior in treated mice compared to untreated controls, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What computational methods predict the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
